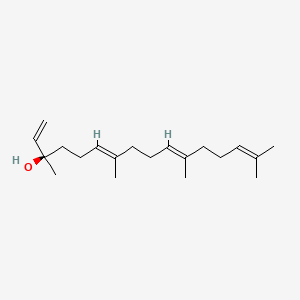

(-)-Geranyllinalool

Description

Significance of Diterpenoids in Biological Systems

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). uva.nlrsc.org They are widely distributed in plants, fungi, and marine organisms. jmb.or.krnih.gov In plants, diterpenoids serve a variety of essential functions. Some, like the gibberellins, are crucial phytohormones that regulate growth and development. researchgate.net Many other diterpenoids are involved in the plant's defense mechanisms against herbivores and pathogens. nih.govmdpi.com

Diterpenoids exhibit a wide array of biological activities, which has made them a focal point of pharmacological research. These activities include anti-inflammatory, antimicrobial, antiviral, and antitumor effects. mdpi.comjmb.or.krnih.gov For instance, the well-known anticancer drug, paclitaxel, is a complex diterpenoid originally isolated from the Pacific yew tree. jmb.or.kr The diverse structures and biological functions of diterpenoids make them a valuable source for the development of new therapeutic agents and other industrial applications. mdpi.comresearchgate.net

Overview of (-)-Geranyllinalool's Position in Terpenoid Metabolism

This compound occupies a central position in the biosynthesis of certain terpenoids. mdpi.com The journey to its formation begins with the fundamental building blocks of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). uva.nl

The biosynthesis of this compound proceeds as follows:

The condensation of one molecule of DMAPP with three molecules of IPP results in the formation of geranylgeranyl diphosphate (GGPP), the C20 precursor for all diterpenoids. uva.nlnih.gov

A specific enzyme, a terpene synthase (TPS), then acts on GGPP. uva.nl

This enzyme catalyzes a two-step reaction involving the formation of a carbocation from the GGPP precursor, followed by an allylic rearrangement. uva.nlnih.gov

This enzymatic transformation ultimately yields the tertiary alcohol, this compound. uva.nlnih.gov

This compound itself serves as a precursor for other important compounds. nih.gov Notably, it is the precursor to the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT). oup.comnih.gov TMTT is a volatile organic compound emitted by many plant species in response to herbivore attack and plays a role in attracting natural enemies of the herbivores. oup.comebi.ac.uk In some plants, such as certain Nicotiana species, this compound can be further modified to form 17-hydroxygeranyllinalool diterpene glycosides, which have been shown to provide resistance against insect herbivores. d-nb.infonih.gov

The enzyme responsible for the synthesis of this compound from GGPP is known as geranyllinalool (B138775) synthase (GLS). nih.govuni-hannover.de In Arabidopsis thaliana, this enzyme is encoded by the AtTPS04 gene. nih.govresearchgate.net In tomato (Solanum lycopersicum), the homologous gene is TPS46. nih.govoup.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C20H34O | chemdad.com |

| Molecular Weight | 290.48 g/mol | chemdad.com |

| Appearance | Clear colorless to pale yellow liquid | chemdad.comchemicalbook.comhaihangchem.com |

| Boiling Point | 250 °C | chemdad.comhaihangchem.com |

| Density | 0.885 g/mL at 20 °C | chemdad.comsigmaaldrich.com |

| Refractive Index | n20/D 1.490 | chemdad.comhaihangchem.com |

| Flash Point | 160 °C | chemdad.comhaihangchem.com |

| Water Solubility | Insoluble | chemdad.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17430-10-3 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3R,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m0/s1 |

InChI Key |

IQDXAJNQKSIPGB-PRFTWSQHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC[C@](C)(C=C)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |

Origin of Product |

United States |

Biosynthesis of Geranyllinalool

Precursor Pathways and Metabolism

The journey to (-)-Geranyllinalool starts with the creation of universal five-carbon (C5) isoprenoid units. These building blocks are then assembled into a larger precursor molecule, which is finally converted into the target compound.

Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate Genesis

The biosynthesis of all terpenoids, including this compound, fundamentally relies on two C5 isomers: Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). biorxiv.orgmdpi.com Plants utilize two distinct and compartmentalized pathways to generate these essential precursors. mdpi.compnas.orgnih.gov The mevalonic acid (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids, both produce IPP and DMAPP. biorxiv.orgresearchgate.net These pathways provide the foundational carbon skeletons for the vast array of terpenoid compounds found in nature. mdpi.comresearchgate.net

Geranylgeranyl Diphosphate (GGPP) Formation

Geranylgeranyl diphosphate (GGPP), a C20 molecule, is the direct precursor to this compound. nih.govnih.gov Its formation is a sequential process catalyzed by prenyltransferase enzymes, specifically geranylgeranyl diphosphate synthase (GGPPS). ontosight.aiechelon-inc.com This enzyme facilitates the condensation of one molecule of DMAPP with three molecules of IPP. oup.com The reaction proceeds in a stepwise manner, first forming geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15) as intermediates, although these are typically not released by the enzyme. oup.com This series of condensations ultimately yields the C20 GGPP molecule, which serves as the substrate for the final step in this compound synthesis. nih.govontosight.ai

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, situated within the plastids, is a primary contributor of the IPP and DMAPP required for the biosynthesis of diterpenes like this compound. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. pnas.orgresearchgate.net Research has shown that the MEP pathway is responsible for producing the precursors for plastid-associated isoprenoids, which include diterpenes, monoterpenes, and carotenoids. pnas.orgnih.govnih.gov In several plant species, it has been demonstrated that the MEP pathway provides the necessary IPP and DMAPP for GGPP synthesis, which is then converted to this compound. oup.comresearchgate.net

Mevalonic Acid (MVA) Pathway Interactions

While the MEP pathway is the principal source of precursors for diterpenes, the cytosolic MVA pathway also plays a role through metabolic "crosstalk". frontiersin.orgbiorxiv.org The MVA pathway synthesizes IPP and DMAPP from acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes and triterpenes. researchgate.netnih.govbioone.org However, there is evidence of the exchange of isoprenoid intermediates, like IPP, between the plastids and the cytosol. frontiersin.orgbioone.org This means that under certain conditions, the MVA pathway can contribute to the pool of precursors used for diterpene synthesis in the plastids, although the MEP pathway is generally the dominant source for compounds like this compound. nih.govbiorxiv.org

Enzymology of Geranyllinalool (B138775) Synthase (GLS/GES)

The final and decisive step in the biosynthesis of this compound is catalyzed by a specific enzyme known as Geranyllinalool Synthase (GLS), also referred to as Geranyllinalool Synthase (GES). nih.gov This enzyme belongs to the large and diverse family of terpene synthases (TPS). ontosight.ai

Identification and Characterization of GLS Enzymes

Geranyllinalool Synthase enzymes have been identified and characterized in a variety of plant species. nih.gov These enzymes catalyze the conversion of GGPP into this compound through a reaction that involves the hydrolysis of the diphosphate group and an allylic rearrangement. nih.govresearchgate.net

GLS enzymes have been found in various plant families and are classified into different subclades of the terpene synthase family. For instance, a GLS from Arabidopsis thaliana (AtTPS04) belongs to the TPS-e/f subfamily. nih.govnih.gov Similarly, GLS enzymes from tomato (Solanum lycopersicum) and Nicotiana attenuata also fall into this TPS-e/f clade. nih.gov In contrast, GLS enzymes identified in Fabaceae species like Medicago truncatula and Phaseolus lunatus belong to the TPS-g clade. nih.gov

The characterization of these enzymes often involves expressing the corresponding gene in a heterologous system, such as E. coli or yeast, and then performing in vitro assays with the purified protein to confirm its catalytic activity and determine its kinetic parameters. nih.govresearchgate.net For example, the GLS from tomato (SlGLS) was found to have a Kₘ value of 18.7 µM for GGPP. nih.govresearchgate.net

The expression of GLS genes can be induced by various factors, including herbivore attack and treatment with signaling molecules like jasmonic acid, highlighting their role in plant defense. nih.govoup.com

Table 1: Examples of Characterized Geranyllinalool Synthase (GLS) Enzymes

| Plant Species | Enzyme Name/Identifier | TPS Subfamily | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | AtTPS04 (GES) | TPS-e/f | GGPP | (E,E)-Geranyllinalool | nih.gov |

| Solanum lycopersicum (Tomato) | SlGLS (TPS46) | TPS-e/f | GGPP | (E,E)-Geranyllinalool | nih.govresearchgate.net |

| Nicotiana attenuata | NaGLS | TPS-e/f | GGPP | (E,E)-Geranyllinalool | nih.govbiorxiv.org |

| Medicago truncatula | MtTPS3 | TPS-g | GGPP | (E,E)-Geranyllinalool | nih.govrroij.com |

| Phaseolus lunatus (Lima Bean) | PlTPS2 | TPS-g | GGPP | (E,E)-Geranyllinalool | nih.govrroij.com |

| Vitis vinifera (Grape) | VvGLS | TPS-e/f | GGPP | (E,E)-Geranyllinalool | nih.govoup.com |

| Laurus nobilis | LnTPS3 | TPS-e/f | GGPP | Geranyllinalool | oup.com |

| Oryza sativa (Rice) | OsKSL12 homolog | KSL | GGPP | Geranyllinalool | oup.comresearchgate.net |

This table is not exhaustive and represents a selection of characterized enzymes.

Terpene Synthase (TPS) Family Classification

The plant terpene synthase (TPS) gene family is a large and diverse group of enzymes responsible for creating the vast array of terpene structures found in nature. mdpi.commdpi.com These enzymes are generally classified into seven major subfamilies, designated TPS-a through TPS-h, based on phylogenetic analysis and conserved sequence motifs. mdpi.comfrontiersin.org

TPS-a: This subfamily is specific to angiosperms and primarily contains sesquiterpene synthases (STPSs), which use the C15 substrate farnesyl diphosphate (FPP). mdpi.comfrontiersin.org

TPS-b: Also angiosperm-specific, this subfamily mainly consists of monoterpene synthases (MTPSs) that utilize the C10 substrate geranyl diphosphate (GPP). mdpi.comfrontiersin.org

TPS-c: Considered an ancestral clade, this group includes copalyl diphosphate synthases (CPS) involved in gibberellin biosynthesis in both angiosperms and gymnosperms. frontiersin.org

TPS-d: This is a gymnosperm-specific subfamily. mdpi.commdpi.com

TPS-e/f: This subfamily is found in both angiosperms and gymnosperms and contains a mix of enzymes, including diterpene synthases like kaurene synthase (KS) and various mono-, sesqui-, and diterpene synthases. mdpi.comfrontiersin.org Geranyllinalool synthases are notably found in this group. nih.govfrontiersin.orgresearchgate.net

TPS-g: This angiosperm-specific subfamily is closely related to TPS-b and includes enzymes that can produce acyclic monoterpenes, sesquiterpenes, and diterpenes. nih.govfrontiersin.org

TPS-h: This subfamily has been identified in the lycophyte Selaginella moellendorffii. mdpi.comfrontiersin.org

Geranyllinalool synthase (GLS) activity has been identified in enzymes from at least two of these subfamilies, TPS-e/f and TPS-g, highlighting that this specific function has evolved independently in different plant lineages. nih.govresearchgate.net

TPS-e/f Subfamily GLSs (e.g., AtTPS04, SlGLS, NaGLS)

A significant number of identified geranyllinalool synthases belong to the TPS-e/f subfamily. These enzymes are characterized as Class I terpene synthases, which catalyze the ionization of the prenyl diphosphate substrate. oup.com

Arabidopsis thaliana (AtTPS04): A GLS from Arabidopsis thaliana, designated AtTPS04 (also known as GES), was one of the first to be identified. nih.govuni-hannover.denih.gov This enzyme is responsible for the first step in the formation of the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT), a volatile compound often released after herbivore damage. uni-hannover.denih.govgenome.jp AtTPS04 is phylogenetically placed in the TPS-f subfamily, close to linalool (B1675412) synthases from Clarkia species, which perform an analogous reaction using a C10 substrate. uni-hannover.denih.gov

Solanum lycopersicum (SlGLS): In tomato (Solanum lycopersicum), the gene TPS46 was identified to encode a geranyllinalool synthase (SlGLS). nih.govresearchgate.netresearchgate.net This enzyme also belongs to the TPS-e/f clade and is involved in producing defense-related compounds. nih.govresearchgate.net

Nicotiana attenuata (NaGLS): A homolog of SlGLS was found in coyote tobacco (Nicotiana attenuata) and named NaGLS. nih.govresearchgate.netresearchgate.net Like its tomato counterpart, NaGLS is a member of the TPS-e/f subfamily and synthesizes geranyllinalool, which is a precursor to defensive 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). nih.govescholarship.org

Phylogenetic analyses suggest that these GLSs from the TPS-e/f clade form a distinct, ancient branch that likely diverged from the kaurene synthase lineage before the split between angiosperms and gymnosperms. nih.govoup.comoup.com

TPS-g Subfamily GLSs (e.g., MtTPS03, PlTPS2)

In contrast to the specialized GLSs of the TPS-e/f family, some enzymes in the TPS-g subfamily also exhibit GLS activity, though often with broader substrate promiscuity. nih.gov

Medicago truncatula (MtTPS03): An enzyme from the model legume Medicago truncatula, MtTPS03, was shown to catalyze the formation of geranyllinalool from GGPP. nih.govresearchgate.net

Phaseolus lunatus (PlTPS2): Similarly, PlTPS2 from lima bean (Phaseolus lunatus) can produce geranyllinalool from GGPP. nih.govresearchgate.net

A key feature of these TPS-g enzymes is their ability to act on multiple substrates. Besides converting GGPP to geranyllinalool, they can also convert geranyl diphosphate (GPP) to linalool and farnesyl diphosphate (FPP) to nerolidol (B1678203). nih.govuva.nl This contrasts with the GLSs from the TPS-e/f subfamily, such as AtTPS04, which show high specificity for the C20 substrate GGPP. nih.gov This difference in substrate handling suggests distinct evolutionary paths and potentially different physiological roles for GLSs in the TPS-e/f and TPS-g subfamilies. nih.govoup.com

Catalytic Mechanism of this compound Formation

The enzymatic conversion of geranylgeranyl diphosphate (GGPP) to this compound is a classic example of a Class I terpene synthase reaction, characterized by a multi-step catalytic cascade within a single active site. nih.govuva.nl

Carbocation Intermediates and Allylic Rearrangements

The catalytic process is initiated by the ionization of the substrate, GGPP. nih.govuva.nl The enzyme's active site facilitates the removal of the diphosphate group, a good leaving group, from the C1 position of GGPP. This step generates a geranylgeranyl carbocation. uva.nlresearchgate.net This highly reactive intermediate does not immediately react with water. Instead, it undergoes an allylic rearrangement (isomerization), where the positive charge effectively moves from C1 to C3. nih.govuni-hannover.de The reaction is then terminated by the nucleophilic attack of a water molecule at the C3 position, which quenches the carbocation and forms the tertiary alcohol, this compound, with a concomitant deprotonation. uni-hannover.deresearchgate.net This mechanism is analogous to the formation of linalool from GPP by linalool synthases. nih.gov

Substrate Specificity and Enzyme Kinetics

Geranyllinalool synthases from different TPS subfamilies exhibit notable differences in their substrate preferences and kinetic properties.

GLSs from the TPS-e/f subfamily are generally highly specific for the C20 substrate, GGPP.

The enzyme from Arabidopsis thaliana, AtTPS04 , was shown to convert GGPP into a single product, (E,E)-geranyllinalool, with no products detected when GPP or FPP were supplied as substrates. nih.gov

The enzyme from tomato, SlGLS , has a Michaelis constant (Km) for GGPP of 18.7 µM and a turnover rate (kcat) of 6.85 s⁻¹. uva.nl

The enzyme from Nicotiana attenuata, NaGLS , displays a Km of 31 µM for GGPP and a kcat of 7 s⁻¹. escholarship.org

In contrast, GLSs from the TPS-g subfamily are more promiscuous.

Enzymes like MtTPS03 from Medicago truncatula and PlTPS2 from Phaseolus lunatus can utilize GPP, FPP, and GGPP to produce linalool, nerolidol, and geranyllinalool, respectively. nih.govuva.nl

The maize enzyme TPS2 , also in the TPS-g group, displayed similar Km values for GPP, FPP, and GGPP, indicating a lack of strong preference among the C10, C15, and C20 substrates. oup.com

This data suggests that while the core catalytic function of producing geranyllinalool exists in both subfamilies, the enzymes in the TPS-e/f clade are more specialized diterpene synthases, whereas those in the TPS-g clade function as more generalist acyclic terpene synthases. nih.govoup.com

Table 1: Kinetic Parameters of Selected Geranyllinalool Synthases

| Enzyme | Plant Source | TPS Subfamily | Substrate | Km (µM) | kcat (s⁻¹) |

|---|---|---|---|---|---|

| SlGLS | Solanum lycopersicum | TPS-e/f | GGPP | 18.7 | 6.85 |

| NaGLS | Nicotiana attenuata | TPS-e/f | GGPP | 31 | 7 |

| AtTPS04 | Arabidopsis thaliana | TPS-e/f | GGPP | Specific | N/A |

| TPS2 | Zea mays | TPS-g | GGPP | Similar to GPP/FPP | N/A |

Structural Biology and Active Site Analysis of GLS

While a specific crystal structure for this compound synthase has not been detailed in the provided search results, significant insights can be drawn from sequence analysis, homology modeling, and comparison to other structurally characterized terpene synthases. mdpi.com

GLSs are Class I terpene synthases, which are characterized by two conserved magnesium-binding motifs: the DDxxD motif and the NSE/DTE (Asn-Ser-Glu/Asp-Thr-Glu) motif. mdpi.com These motifs are crucial for binding the diphosphate moiety of the substrate (GGPP) and facilitating its ionization through the coordination of Mg²⁺ ions. mdpi.com The presence of these domains in the sequences of enzymes like AtTPS04, SlGLS, and NaGLS confirms their classification and provides a basis for their catalytic mechanism. nih.govresearchgate.net

Phylogenetic analysis places the TPS-e/f GLSs in a subclade that is distinct from, but related to, kaurene synthases (KS), which are also diterpene synthases with known structures. nih.govresearchgate.netoup.com This evolutionary relationship implies a shared structural fold, likely consisting of the canonical α-helical "terpene cyclase" barrel. The active site is located within a hydrophobic pocket inside this barrel. The precise shape and amino acid composition of this pocket dictate the substrate specificity, the folding of the substrate, the trajectory of the carbocation rearrangements, and the final product outcome. The high specificity of TPS-e/f GLSs for GGPP suggests an active site cavity that is appropriately sized to accommodate the C20 substrate but is too large to effectively bind and orient the smaller GPP and FPP substrates for catalysis. nih.gov Conversely, the promiscuity of TPS-g GLSs implies a more flexible active site that can adapt to substrates of different lengths. nih.govoup.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a key diterpene alcohol, is a tightly controlled process at the genetic level. This regulation ensures that its production occurs in the appropriate tissues, at the right developmental stages, and in response to specific environmental cues. The primary point of control is the transcription of the geranyllinalool synthase (GLS) gene, which encodes the enzyme responsible for converting geranylgeranyl diphosphate (GGPP) into this compound.

Gene Expression Profiles Across Plant Tissues

The expression of geranyllinalool synthase (GLS) genes exhibits distinct patterns across different plant tissues and species, reflecting the specific roles of this compound and its derivatives in those plants.

In Salvia guaranitica, the SgGES gene shows the highest expression levels in flowers, followed by flowering buds and young leaves, with lower levels detected in roots, old leaves, and stems. mdpi.com This suggests a primary role for its products in reproduction and defense of young, vulnerable tissues. Similarly, in Arabidopsis thaliana, the AtGLS gene (At1g61120) is most highly expressed in floral tissues, particularly the sepals. mdpi.com

In Nicotiana attenuata, which constitutively produces 17-hydroxygeranyllinalool glycosides (HGL-DTGs) as a chemical defense, the NaGLS gene is constitutively expressed in leaves and flowers. nih.govnih.govnih.govresearchgate.net The transcript levels of NaGLS are significantly lower in the roots compared to the leaves, which aligns with the absence of HGL-DTG accumulation in root tissues. nih.gov

Conversely, in tomato (Solanum lycopersicum), the SlGLS gene is not typically expressed in any tissue, including leaves, stems, flowers, fruits, or roots, under normal growth conditions. nih.govresearchgate.netresearchgate.net Its expression is instead induced upon specific stimuli, indicating its involvement in inducible defense mechanisms rather than constitutive ones. nih.govresearchgate.net

Hormonal Regulation of Gene Transcription (e.g., Jasmonate Pathway)

Phytohormones are central to the regulation of plant defense responses, and the biosynthesis of this compound is a classic example of this control, particularly through the jasmonate signaling pathway. Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are key signaling molecules that accumulate in response to herbivory and wounding. oup.comnih.govmdpi.com

In multiple plant species, the transcription of GLS genes is strongly induced by jasmonates.

In Arabidopsis thaliana, AtGLS transcription is upregulated by treatment with MeJA or the jasmonate mimic coronalon. nih.govnih.govresearchgate.net This induction is crucial for the subsequent production of this compound and its derivative, the volatile homoterpene TMTT, which is involved in indirect defense. nih.gov

In tomato (Solanum lycopersicum), where SlGLS is normally silent, its expression is markedly induced by treatment with MeJA or the fungal elicitor alamethicin, which also triggers the jasmonate pathway. nih.govnih.govresearchgate.netresearchgate.net

In Nicotiana attenuata, while NaGLS is constitutively expressed, its transcription can be further induced in leaves by MeJA treatment. nih.govnih.govnih.govbiorxiv.orgoup.com

The signaling cascade leading to GLS induction is dependent on core components of the jasmonate pathway. Studies in Arabidopsis have shown that the F-box protein CORONATINE INSENSITIVE 1 (COI1) is essential for the transcriptional activation of AtGLS. nih.govuni-hannover.de COI1 is a key receptor for the active form of jasmonate, which targets repressor proteins for degradation, allowing for the transcription of jasmonate-responsive genes. oup.commdpi.com Interestingly, the induction of AtGLS by the jasmonate pathway appears to be independent of other major defense hormones like salicylic (B10762653) acid (SA) and ethylene. nih.govnih.govresearchgate.netuni-hannover.de

Transcriptional Factors and Regulatory Networks

The hormonal signals, such as jasmonates, are ultimately translated into changes in gene expression through the action of transcription factors (TFs). TFs are proteins that bind to specific cis-regulatory elements in the promoter regions of target genes, thereby activating or repressing their transcription. nih.govmdpi.com The regulation of terpenoid biosynthesis, including that of this compound, involves complex regulatory networks composed of various TF families.

Several major TF families have been identified as key regulators of terpene biosynthesis pathways, including AP2/ERF, bHLH, MYB, and WRKY. nih.govmdpi.comresearchgate.netmdpi.com These TFs often act downstream of hormonal signaling pathways to fine-tune the expression of terpene synthase (TPS) genes. nih.gov

The jasmonate-dependent regulation of GLS genes is mediated by such transcription factors. The jasmonate signaling pathway is known to activate specific TFs, such as MYC2, a bHLH transcription factor that acts as a master regulator of many JA-responsive genes. mdpi.comoup.com Upon activation of the JA pathway (e.g., by herbivore attack), repressor proteins are degraded, releasing TFs like MYC2 to bind to the promoters of target genes and initiate their transcription. oup.com

While a specific transcription factor that directly binds to the GLS promoter to regulate this compound synthesis has not been definitively identified across all species, the evidence strongly points to a model where jasmonate signaling activates a cascade of TFs. These TFs then form a regulatory network that controls the expression of GLS and other genes in the pathway, ensuring a coordinated defensive response. nih.govnih.gov This network integrates various internal and external signals, allowing the plant to precisely control the production of defensive compounds like this compound.

Table of Compounds Mentioned

Ecological and Biological Roles of Geranyllinalool in Plant Systems

Role as a Metabolic Precursor

(-)-Geranyllinalool is derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP) through the action of geranyllinalool (B138775) synthases (GLS). researchgate.netoup.com Once formed, it is channeled into distinct biosynthetic pathways leading to the production of compounds crucial for plant defense.

The volatile C16-homoterpene TMTT is a well-documented herbivore-induced plant volatile, released from the foliage of many plant species upon herbivore attack. researchgate.net It plays a significant role in indirect plant defense by attracting parasitoids or predators of the herbivores. researchgate.net this compound is the direct precursor to TMTT. researchgate.netnih.gov The synthesis of TMTT from this compound has been observed in a wide range of angiosperms, including Arabidopsis thaliana, tomato (Solanum lycopersicum), and maize (Zea mays). nih.govnih.gov

The conversion of the C20 alcohol this compound to the C16-homoterpene TMTT occurs through an enzymatic oxidative degradation process. researchgate.net This biochemical transformation involves the removal of a four-carbon fragment from the parent molecule. The induction of this compound synthase and the subsequent emission of TMTT are often triggered by herbivore feeding or treatment with elicitors like jasmonate mimics, highlighting its role in induced defense responses. researchgate.net

The critical oxidative cleavage of this compound to form TMTT is catalyzed by specific cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are known for their versatility in catalyzing the oxidation of various organic molecules. nih.govnih.gov In Arabidopsis thaliana, the P450 enzyme CYP82G1 has been identified as responsible for this conversion. nih.govresearchgate.net Similarly, in maize, two specific P450 monooxygenases, CYP92C5 and CYP92C6, have been shown to catalyze this oxidative degradation step. nih.gov The involvement of P450s underscores the sophisticated enzymatic machinery plants employ to rapidly produce defense volatiles from pre-existing precursors. nih.gov

| Step | Precursor | Product | Enzyme Class | Specific Enzyme Examples | Plant Species |

|---|---|---|---|---|---|

| Formation of Precursor | Geranylgeranyl Diphosphate (GGPP) | This compound | Terpene Synthase (TPS) | AtTPS04 (GES) | Arabidopsis thaliana researchgate.net |

| Oxidative Degradation | This compound | TMTT | Cytochrome P450 Monooxygenase | CYP82G1 | Arabidopsis thaliana nih.govresearchgate.net |

| Oxidative Degradation | This compound | TMTT | Cytochrome P450 Monooxygenase | CYP92C5, CYP92C6 | Zea mays nih.gov |

In addition to volatile production, this compound serves as the aglycone precursor for a class of non-volatile defense metabolites known as 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). nih.govmdpi.com These compounds are particularly abundant in plants of the Nicotiana genus and function as potent anti-herbivore defense metabolites. nih.govebi.ac.uk The biosynthesis begins with the hydroxylation of this compound at the C-17 position to form 17-hydroxygeranyllinalool (17-HGL), a reaction catalyzed by cytochrome P450 oxidoreductases. mdpi.com This aglycone is phytotoxic, and its subsequent glycosylation is a critical detoxification step for the plant itself, while also contributing to the defensive properties of the final compounds. nih.govresearchgate.net

Following the formation of the 17-HGL aglycone, a series of glycosylation steps occur. nih.gov These pathways involve the attachment of sugar moieties, primarily glucose, to the hydroxyl groups at the C-3 and C-17 positions of the 17-HGL molecule. nih.gov This initial glucosylation can be followed by further decorations, where additional sugars like rhamnose are added to the glucose units. nih.govmdpi.com This creates a diverse array of HGL-DTGs, which can also be modified by malonylation. nih.gov The specific sugar decorations play a role in the defensive efficacy of the HGL-DTGs against herbivores like the tobacco hornworm (Manduca sexta). nih.gov

The enzymatic attachment of sugar moieties is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs). nih.govnih.gov These enzymes transfer a sugar group from an activated nucleotide sugar donor, such as UDP-glucose, to the aglycone substrate. nih.gov In Nicotiana attenuata, a genome-wide analysis identified several UGTs involved in HGL-DTG biosynthesis. nih.gov Specifically, UGT74P3 and UGT74P4 have been shown to use UDP-glucose to glucosylate 17-HGL, forming lyciumoside I. nih.govnih.gov Another identified enzyme, UGT91T1, is a UDP-rhamnosyltransferase responsible for the subsequent rhamnosylation of the HGL-DTGs. oup.comnih.gov The coordinated action of these UGTs is essential for building the complex and diverse structures of HGL-DTGs. nih.gov

| Enzyme | Enzyme Class | Function | Substrate | Sugar Donor | Product |

|---|---|---|---|---|---|

| UGT74P3 | UDP-glucosyltransferase | Glucosylation | 17-hydroxygeranyllinalool (17-HGL) | UDP-glucose | Lyciumoside I nih.govnih.gov |

| UGT74P4 | UDP-glucosyltransferase | Glucosylation | 17-hydroxygeranyllinalool (17-HGL) | UDP-glucose | Lyciumoside I nih.govnih.gov |

| UGT91T1 | UDP-rhamnosyltransferase | Rhamnosylation | Glucosylated HGL-DTGs | UDP-rhamnose | Rhamnosylated HGL-DTGs oup.comnih.gov |

Biosynthesis of 17-Hydroxygeranyllinalool Diterpene Glycosides (HGL-DTGs)

Involvement in Plant Defense Mechanisms

This compound and its derivatives are integral to a sophisticated array of plant defense strategies, which can be broadly categorized as indirect and direct defenses. These mechanisms are crucial for a plant's survival and reproductive success in the face of herbivory.

Indirect Plant Defenses

Indirect defenses are mechanisms that protect the plant by attracting the natural enemies of herbivores, such as predators and parasitoids. This compound plays a key role in orchestrating these interactions through the production of volatile organic compounds (VOCs).

When a plant is attacked by herbivores, it often releases a blend of herbivore-induced plant volatiles (HIPVs). A key component of this blend is the C16-homoterpene, (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT). researchgate.netnih.gov this compound is the direct precursor to TMTT. researchgate.net The synthesis of this compound is catalyzed by the enzyme geranyllinalool synthase (GES) from the substrate geranylgeranyl diphosphate (GGPP). researchgate.net Following its synthesis, this compound is enzymatically degraded to produce the volatile TMTT. researchgate.net

The emission of TMTT from damaged plant tissues serves as a chemical cue that attracts natural enemies of the attacking herbivores. nih.govnih.gov This phenomenon, known as "indirect defense," is an evolutionarily advantageous strategy for the plant. researchgate.net For instance, the release of TMTT has been shown to attract predatory mites that prey on herbivorous spider mites. nih.gov This tritrophic interaction, involving the plant, the herbivore, and the herbivore's natural enemy, highlights the critical role of this compound-derived TMTT in plant defense. nih.govnih.gov

Research has demonstrated this relationship in various plant species. In Arabidopsis thaliana, infestation with larvae of the moth Plutella xylostella induces the transcription of the GES gene, leading to the synthesis of this compound and subsequent emission of TMTT. researchgate.net Similarly, tomato plants under attack by the generalist spider mite Tetranychus urticae emit TMTT, which enhances the plant's attractiveness to predatory mites. nih.gov

Table 1: Role of this compound derived TMTT in Indirect Plant Defense

| Plant Species | Herbivore | Attracted Natural Enemy | Reference |

| Arabidopsis thaliana | Plutella xylostella (moth larvae) | Predators/parasitoids | researchgate.net |

| Tomato (Solanum lycopersicum) | Tetranychus urticae (spider mite) | Predatory mites | nih.gov |

| Lima Bean (Phaseolus lunatus) | Herbivores | Predators/parasitoids | nih.gov |

The volatile nature of TMTT, derived from this compound, also allows for communication between different plants. researchgate.netnih.gov When a plant is under herbivore attack and releases TMTT, neighboring plants can perceive these airborne chemical signals. nih.gov This "eavesdropping" allows the undamaged plants to prime their own defense systems in anticipation of a potential threat.

Direct Plant Defenses

Direct defenses involve plant characteristics that have a direct negative impact on herbivores, such as toxicity or deterrence, thereby reducing the damage they inflict. This compound is a precursor to a class of compounds that are potent in direct defense.

In several plant species, particularly within the Nicotiana genus, this compound is a precursor to a group of non-volatile defensive compounds known as 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). nih.govnih.gov These compounds are abundant in the aboveground tissues of plants like Nicotiana attenuata and function as potent anti-herbivore defense metabolites. nih.gov

Research has demonstrated that HGL-DTGs are effective in providing resistance against both specialist and generalist herbivores. nih.gov For example, they have been shown to confer resistance against the larvae of the specialist herbivore, the tobacco hornworm (Manduca sexta), and the generalist herbivore, the tobacco budworm (Heliothis virescens). nih.gov The presence and concentration of these compounds can significantly impact the performance and survival of herbivores feeding on the plant. nih.govresearchgate.net In studies where the glycosylation of HGL-DTGs was impaired in transformed N. attenuata lines, M. sexta larvae performed poorly, indicating the crucial role of these specific chemical modifications in herbivore resistance. nih.gov

Table 2: Herbivore Resistance Mediated by HGL-DTGs

| Plant Species | Compound Class | Target Herbivore | Effect | Reference |

| Nicotiana species | HGL-DTGs | Manduca sexta (tobacco hornworm) | Resistance | nih.gov |

| Nicotiana species | HGL-DTGs | Heliothis virescens (tobacco budworm) | Resistance | nih.gov |

Beyond its role as a precursor, this compound itself exhibits insecticidal properties. It has been identified as an insecticidal component of pine wood and is also found in the defensive secretions of Reticulitermes termites. researchgate.net This suggests a direct role for this compound in deterring or killing insects.

The toxicity of geranyllinalool has been evaluated against various ant species, demonstrating its potential as a natural insecticide. researchgate.net The lethal dose (LD50) varies depending on the ant species, their trophic strategy, and their mode of attack. researchgate.net For instance, ants that use raids or chemical crypsis to invade termite nests are more susceptible, while predators that apply venom to the cuticle of their prey are significantly more resistant. researchgate.net This indicates that the effectiveness of geranyllinalool as an insecticide is context-dependent and varies among different insect species. researchgate.net

Table 3: Insecticidal Activity of Geranyllinalool Against Various Ant Species

| Ant Species | Trophic Strategy/Attack Mode | LD50 (ppm) | Reference |

| Predator ants | Raid or chemical crypsis | 6 | researchgate.net |

| Predator ants | Venom application on cuticle | 10,000 | researchgate.net |

| Space competitor ants | Detoxification capacity | 18 (quantity emitted by one termite soldier) | researchgate.net |

Antimicrobial Properties

This compound, as a member of the terpene alcohol family, is situated within a class of compounds known for their significant antimicrobial activities. While direct and extensive research on the specific antimicrobial properties of this compound is still emerging, the activities of its close structural relatives, such as geraniol (B1671447) and linalool (B1675412), have been well-documented against a wide spectrum of microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netmdpi.com

Studies on essential oils from the Geranium genus, which are known to contain these types of terpenoids, have confirmed their activity against various clinical microbial strains. mdpi.comtubitak.gov.tr For example, essential oil from Pelargonium graveolens has a strong antibacterial effect, with low Minimum Inhibitory Concentration (MIC) values against S. aureus, Bacillus cereus, and B. subtilis. mdpi.com While these studies focus on a complex mixture of compounds, they underscore the potential of terpene alcohols like this compound as effective antimicrobial agents within the plant's defense arsenal.

| Compound/Oil | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| Linalool | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pasteurella multida | Antimicrobial activity, particularly effective against Gram-positive bacteria. | nih.gov |

| Citral | Gram-positive and Gram-negative bacteria (e.g., Yersinia enterocolitica), Candida albicans | Inhibits growth of bacteria and fungi. | nih.gov |

| Geraniol | Various bacteria (e.g., Staphylococcus) and fungi (e.g., Candida) | Broad-spectrum antimicrobial and anti-biofilm activity. | researchgate.net |

| Geranium Oil | Staphylococcus aureus, Bacillus cereus, Bacillus subtilis | Strong antibacterial effect with low MIC values. | mdpi.com |

Coexistence and Functional Interplay with Derivatives

In many plant systems, this compound does not function in isolation but coexists with a suite of its metabolic derivatives. This chemical interplay is crucial for a multi-layered and robust defense strategy. The most well-studied derivatives are the volatile C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) and non-volatile 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs). nih.govuva.nloup.com

The conversion of geranyllinalool to TMTT is a key step in indirect plant defense. researchgate.net TMTT is a volatile organic compound released from vegetative tissues following herbivore attacks in numerous plant species, including tomato (Solanum lycopersicum) and Arabidopsis thaliana. nih.govresearchgate.net Its emission serves as an olfactory cue that attracts natural predators and parasitoids of the attacking herbivores, thereby reducing pest pressure. nih.govuva.nl In some cases, TMTT also functions in plant-to-plant communication, acting as a stress-responsive signal that can prime defense mechanisms in neighboring, undamaged plants. uva.nl While TMTT is often induced by biotic stress, it can also be constitutively emitted from floral tissues, where it may play a role in attracting pollinators. nih.govresearchgate.net

In contrast to the volatile TMTT, HGL-DTGs are non-volatile compounds that accumulate within plant tissues, particularly in species of the Nicotiana genus. nih.govoup.com These glycosylated derivatives function as direct chemical defenses. uva.nl Studies have shown a negative correlation between the concentration of HGL-DTGs in leaves and the growth and survival of herbivorous larvae. uva.nloup.com The glycosylation of 17-hydroxygeranyllinalool is a critical detoxification and storage mechanism for the plant, sequestering the potent defensive compounds in a stable, less toxic form until they are needed. oup.com Therefore, this compound serves as a pivotal precursor to a diverse array of defensive molecules, enabling plants to deploy both direct and indirect defense strategies simultaneously.

| Derivative | Precursor | Primary Role | Mode of Action | Example Plant Species | Reference |

|---|---|---|---|---|---|

| (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) | This compound | Indirect Defense, Signaling | Volatile compound attracts predators of herbivores; plant-to-plant communication. | Arabidopsis thaliana, Solanum lycopersicum, Zea mays | nih.govuva.nlresearchgate.net |

| 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) | This compound | Direct Defense | Non-volatile compounds that act as feeding deterrents and are toxic to herbivores. | Nicotiana attenuata and other Nicotiana species | nih.govuva.nloup.com |

Evolutionary Aspects of this compound-Related Pathways

The biosynthetic pathways leading to this compound are deeply rooted in the evolutionary history of land plants, highlighting their fundamental importance in survival and adaptation. The key enzymes responsible for its synthesis, geranyllinalool synthases (GLSs), belong to the large terpene synthase (TPS) gene family. Phylogenetic analyses have revealed that GLSs from various eudicot families form a distinct branch within the TPS-e/f clade. nih.govresearchgate.netoup.com

Remarkably, this GLS lineage appears to have diverged from the kaurene synthase (KS) lineage—enzymes involved in the biosynthesis of gibberellins, essential plant hormones—before the evolutionary split between angiosperms and gymnosperms. nih.govoup.comoup.com This ancient divergence suggests that the ability to produce geranyllinalool is an ancestral trait and that this compound may be one of the earliest specialized metabolites produced by the plant TPS family. nih.gov The conservation of GLS function across diverse angiosperm lineages, including basal dicots, further supports the hypothesis that the ancestral gene of this lineage already possessed GLS activity. oup.com

The evolution of GLSs appears to be a prime example of gene duplication and neofunctionalization, where enzymes originally involved in primary metabolism (like the ancestors of KSs) were co-opted for specialized metabolite production, leading to the development of novel defensive compounds. nih.govoup.com While the primary route to geranyllinalool in many eudicots is via the TPS-e/f clade, some plants, particularly in the Fabaceae family, have evolved GLSs within the TPS-g clade. nih.govresearchgate.net This indicates that the capacity to synthesize this pivotal diterpene alcohol has evolved independently on multiple occasions, underscoring its adaptive significance in mediating interactions with the environment, particularly in defense against herbivores and pathogens.

Advanced Research Methodologies and Experimental Approaches

Molecular Biology Techniques

Molecular biology provides the fundamental tools to identify and characterize the genes and enzymes responsible for (-)-Geranyllinalool synthesis.

The journey to understanding this compound biosynthesis begins with the identification and cloning of the genes encoding the responsible enzymes, primarily geranyllinalool (B138775) synthases (GES or GLS). Researchers have successfully cloned GES genes from a variety of plant species, including Arabidopsis thaliana (AtGES), Salvia guaranitica (SgGES), and Camellia sinensis (CsTPS4). mdpi.comactahort.orgrroij.com The process often starts with identifying candidate genes from transcriptome databases based on sequence similarity to known terpene synthases. actahort.org For instance, a novel unigene from Camellia sinensis, designated CsTPS4, was identified for its annotation to an Arabidopsis thaliana geranyllinalool synthase. actahort.org Once a candidate gene is identified, its full-length open reading frame is cloned, often using primer sets designed from the unigene sequence. actahort.org

Following cloning, expression analysis is performed to correlate gene activity with compound production. Quantitative real-time PCR (qRT-PCR) is a common method used to quantify transcript levels in different plant tissues or under various conditions. mdpi.com For example, in Salvia guaranitica, qRT-PCR was used to measure SgGES transcripts in flowers, roots, stems, and leaves, revealing differential expression patterns. mdpi.com Similarly, the expression of CsTPS4 in tea plants was shown to be upregulated during specific stages of the semi-fermented tea manufacturing process, coinciding with an increase in volatile terpene content. actahort.org This type of analysis provides strong evidence for the gene's role in the biosynthesis of specific terpenes. actahort.org

| Gene | Organism | Method of Identification | Key Finding |

| AtGES (TPS04) | Arabidopsis thaliana | Transcriptome analysis, RT-PCR | Identified as the geranyllinalool synthase responsible for the first step in TMTT formation. nih.gov |

| SgGES | Salvia guaranitica | Transcriptome analysis | Overexpression in tobacco led to the production of (E,E)-geranyllinalool. mdpi.com |

| CsTPS4 | Camellia sinensis | Transcriptome database mining | Expression levels correlate with volatile terpene content during tea processing. actahort.org |

| NaGLS | Nicotiana attenuata | Sequence homology | Transient expression in N. benthamiana produced geranyllinalool and 16-hydroxy-geranyllinalool. frontiersin.org |

| ZmTPS2 | Zea mays | QTL mapping, GWAS | A plastid-localized enzyme that forms linalool (B1675412), (E)-nerolidol, and (E,E)-geranyllinalool. mpg.de |

Functional genomics techniques are employed to confirm the in vivo function of cloned genes. These methods involve either knocking down (silencing) or knocking out a target gene to observe the resulting metabolic and phenotypic changes.

Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse-genetics tool for transiently silencing target genes in plants. nih.govd-nb.info It utilizes a plant's natural defense mechanism against viruses. nih.gov A fragment of the gene of interest is inserted into a viral vector (like the Tobacco rattle virus, TRV), which is then introduced into the plant. d-nb.inforesearchgate.net The plant's defense system recognizes the viral RNA and the homologous endogenous gene transcript, leading to their degradation. mdpi.com This technique is particularly valuable for plants that are difficult to transform genetically and allows for functional analysis within weeks. nih.gov While not specifically detailed in the provided context for GES genes, VIGS is a widely applicable method for studying genes in specialized metabolic pathways. nih.govnih.gov

T-DNA Insertions offer a method for creating stable knockout mutants, particularly in model organisms like Arabidopsis thaliana. T-DNA, a segment of DNA from the Ti plasmid of Agrobacterium tumefaciens, can be engineered to insert randomly into the plant genome. Large collections of T-DNA insertion lines are available, and researchers can screen them to find mutants where the T-DNA has disrupted a gene of interest. For example, an Arabidopsis T-DNA insertion line for the GES gene (At1g61120), salk_039864, was used to demonstrate the gene's function. nih.gov Analysis of these mutant plants showed they were unable to produce the homoterpene TMTT, a downstream product of geranyllinalool, confirming the role of GES in this pathway. nih.gov

To further confirm gene function and explore the effects of altered this compound levels, scientists develop transgenic plants. This involves introducing the cloned GES gene into a host plant, often under the control of a strong, constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter. uni-hannover.de

For instance, the SgGES gene from Salvia guaranitica was overexpressed in Nicotiana tabacum (tobacco). mdpi.com Analysis of these transgenic tobacco lines revealed the production of (E,E)-geranyllinalool, a compound not typically found in wild-type tobacco leaves. mdpi.com This demonstrated that SgGES is solely responsible for producing this diterpene and that the necessary precursor, geranylgeranyl diphosphate (B83284) (GGPP), is available in tobacco plastids. mdpi.com Similarly, when the Arabidopsis GES gene was expressed in transgenic Arabidopsis plants, they constitutively emitted both (E,E)-geranyllinalool and its derivative, TMTT. nih.govuni-hannover.de These transgenic approaches not only confirm gene function but also provide platforms for studying the physiological and ecological consequences of altered terpene profiles and for metabolic engineering efforts. mdpi.comrroij.com

Biochemical and Enzymatic Assays

Biochemical assays are essential for characterizing the catalytic activity of the proteins encoded by the cloned genes.

Once a GES gene is cloned, it is typically expressed in a heterologous system, such as Escherichia coli, to produce the recombinant enzyme for in vitro studies. nih.govoup.com The purified enzyme is then incubated with potential substrates, most notably geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenes. uni-hannover.de

The reaction products are then analyzed to confirm the enzyme's function. In multiple studies, recombinant GES enzymes from various plants, including Arabidopsis, tomato, and Laurus nobilis, have been shown to convert GGPP into a single major product identified as (E,E)-geranyllinalool. nih.govnih.govoup.com Some geranyllinalool synthases also exhibit promiscuity, converting other prenyl diphosphate substrates like farnesyl diphosphate (FPP) and geranyl diphosphate (GPP) into their corresponding terpene alcohols, nerolidol (B1678203) and linalool, respectively, though often with lower efficiency. nih.gov

Kinetic studies are performed to determine key enzymatic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat). These values provide insight into the enzyme's substrate affinity and catalytic efficiency. For example, kinetic analysis of a geranyllinalool synthase from Tripterygium wilfordii (TwGES1) revealed a Kₘ value of 2.039 µM for GGPP. researchgate.net Similarly, the GES from Laurus nobilis (LnTPS3) showed a Kₘ of 30.5 µM for GGPP, and its catalytic efficiency (Vmax/Kₘ) was four times higher with GGPP than with FPP, indicating that GGPP is its preferred substrate. oup.comoup.com

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Kinetic Finding |

| AtGES (TPS04) | Arabidopsis thaliana | GGPP | (E,E)-Geranyllinalool | Catalyzes the hydrolysis of the diphosphate moiety and allylic rearrangement. nih.gov |

| SlTPS46 | Solanum lycopersicum | GGPP, FPP | Geranyllinalool, Nerolidol | Exhibits nerolidol synthase activity with 55-fold lower efficiency than geranyllinalool synthase activity. oup.com |

| LnTPS3 | Laurus nobilis | GGPP, eeFPP | Geranyllinalool, trans-Nerolidol | Vmax/Km ratio is 4-fold higher for GGPP than for eeFPP. oup.comoup.com |

| TwGES1 | Tripterygium wilfordii | GGPP | (E,E)-Geranyllinalool | Kₘ for GGPP is 2.039 µM. researchgate.net |

| ZmTPS2 | Zea mays | GPP, FPP, GGPP | Linalool, (E)-Nerolidol, (E,E)-Geranyllinalool | Verified to form all three tertiary alcohols from their respective precursors. mpg.de |

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for identifying and quantifying volatile and semi-volatile compounds like this compound and its precursors. mdpi.com In this method, a sample extract (e.g., from plant tissues or in vitro enzyme assays) is injected into the gas chromatograph. The compounds in the sample are vaporized and separated as they travel through a capillary column based on their boiling points and chemical properties. researchgate.net

As each separated compound exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound, which acts as a chemical fingerprint. researchgate.net

Researchers confirm the identity of this compound by comparing the retention time and the mass spectrum of the peak from their sample to those of an authentic, commercially available standard. nih.govnih.gov GC-MS is used extensively in all aspects of this compound research, from analyzing the products of in vitro enzyme assays to quantifying the emission of geranyllinalool and its derivatives from transgenic or mutant plants. mdpi.comnih.govmpg.de For instance, GC-MS analysis of transgenic tobacco plants overexpressing SgGES clearly showed a new peak corresponding to (E,E)-geranyllinalool, which was absent in control plants. mdpi.com Similarly, headspace collection from Arabidopsis leaves followed by GC-MS analysis detected the emission of both (E,E)-geranyllinalool and TMTT after herbivore induction. nih.govoup.com

Stable Isotope Labeling Experiments for Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and confirming biosynthetic pathways. While direct isotopic labeling studies focused exclusively on the formation of this compound are not extensively documented, experiments on its downstream products have provided critical insights.

Notably, the biosynthesis of the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile involved in plant defense, has been investigated using deuterium-labeled (E,E)-geranyllinalool. researchgate.netnih.govuni-hannover.de In these experiments, feeding deuterium-labeled (E,E)-geranyllinalool to lima bean and Arabidopsis thaliana leaves resulted in the detection of labeled TMTT. researchgate.netnih.govuni-hannover.de This demonstrated that TMTT is formed through the oxidative degradation of geranyllinalool. nih.govoup.comoup.com These findings strongly support the role of geranyllinalool as a direct precursor to TMTT and validate the proposed biosynthetic step from the C20 diterpene alcohol to the C16 homoterpene. oup.comnih.gov

The general pathway involves the conversion of geranylgeranyl diphosphate (GGDP) to (E,E)-geranyllinalool, which is then enzymatically oxidized to produce TMTT. oup.commdpi.com These isotope-based studies have been fundamental in confirming this sequence of events in plants. nih.govoup.com

Synthetic Biology and Metabolic Engineering

The production of this compound through microbial fermentation offers a promising alternative to chemical synthesis or extraction from plants. Metabolic engineering of microorganisms like Escherichia coli and the cyanobacterium Synechocystis has been a key focus.

Heterologous Biosynthesis in Microbial Systems (e.g., Escherichia coli, Synechocystis)

Scientists have successfully engineered both E. coli and Synechocystis to produce geranyllinalool. In E. coli, co-expression of a geranyllinalool synthase (GES) gene, such as AtGES from A. thaliana, with genes that enhance the supply of the precursor geranylgeranyl diphosphate (GGPP) has led to the production of (E,E)-geranyllinalool.

In the cyanobacterium Synechocystis sp. PCC 6803, heterologous expression of a geranyllinalool synthase from Nicotiana attenuata also resulted in the synthesis of geranyllinalool. This photosynthetic microorganism offers the potential for sustainable, light-driven production directly from CO2.

A significant bottleneck in heterologous terpenoid production is the limited availability of the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). To overcome this, an artificial Isopentenol Utilization Pathway (IUP) has been introduced into E. coli. This pathway provides a shortcut to IPP and DMAPP synthesis from exogenously supplied isopentenols (prenol and isoprenol), bypassing the native, tightly regulated methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways.

The IUP consists of two enzymatic steps and has been shown to significantly boost the production of terpenoids. By engineering E. coli with the IUP and a geranyllinalool synthase, researchers achieved a substantially higher titer of geranyllinalool compared to strains relying solely on native precursor pathways. Further optimization of fermentation conditions, such as carbon source (glycerol was found to be superior to glucose) and inducer concentration, has pushed production levels even higher. In one study, fed-batch fermentation of an engineered E. coli strain utilizing the IUP yielded up to 2.06 g/L of geranyllinalool.

| Host Organism | Engineering Strategy | This compound Titer | Reference |

| Escherichia coli | Co-expression of AtGES, pIRS, and pGG | 31.42 mg/L | |

| Escherichia coli | Introduction of IUP, optimization of cultivation | 447.51 mg/L (shake flask) | |

| Escherichia coli | Fed-batch fermentation with IUP strain | 2.06 g/L | |

| Synechocystis sp. | Heterologous expression of GLS | 360 µg/g DCW |

Despite these successes, several challenges remain in the microbial production of geranyllinalool. One major issue is product sequestration. In Synechocystis, a significant portion (60-70%) of the produced geranyllinalool was retained within the cells, necessitating cell disruption for extraction. This intracellular accumulation can also lead to product toxicity, causing a mild inhibitory effect on cell growth and biomass accumulation. For instance, the doubling time of geranyllinalool-producing Synechocystis transformants was observed to be 1.4-fold longer than that of control strains.

Stereochemical Investigations

The biological activity and sensory properties of chiral molecules like this compound are often dependent on their specific stereochemistry. Therefore, methods to produce stereochemically pure enantiomers are crucial.

Total Synthesis of this compound Enantiomers

The first total synthesis of both (3R)-(-)-geranyllinalool and its (3S)-(+)-enantiomer was a landmark achievement that unequivocally established the absolute configurations of naturally occurring geranyllinalools. The synthesis commenced from the commercially available enantiomers of citramalic acid.

The seven-step synthetic sequence involved key reactions such as the formation of a tosylate, followed by a cuprate-mediated cross-coupling reaction and a subsequent Wittig reaction to construct the carbon skeleton. This elegant synthesis not only provided access to enantiomerically pure samples of geranyllinalool for further study but also confirmed the (3R) configuration for the naturally occurring (-)-enantiomer found in sources like bumblebee marking pheromones.

Determination of Absolute Configurations in Natural Isolates

The determination of the absolute stereochemistry of chiral centers is a critical aspect of natural product chemistry, as the biological activity of a molecule can be highly dependent on its specific enantiomeric form. For this compound, a variety of advanced spectroscopic and chromatographic techniques have been employed to unambiguously establish its absolute configuration from natural isolates. The foundational work in this area involved total synthesis, which provided the definitive reference for the stereochemical assignment of the naturally occurring enantiomers.

The absolute configuration of this compound was first definitively established through the total synthesis of both of its enantiomers, (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool. researchgate.net This synthetic achievement provided authenticated standards, allowing for the direct comparison and unequivocal assignment of the configuration of geranyllinalool isolated from natural sources. It was determined that the levorotatory enantiomer, this compound, possesses the (3R) configuration, while the dextrorotatory, (+)-geranyllinalool, has the (3S) configuration. researchgate.netrsc.org

Chiral Gas Chromatography (Chiral GC)

Chiral gas chromatography is a powerful analytical method for separating the enantiomers of volatile compounds like geranyllinalool. This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. d-nb.infomdpi.com

In the analysis of essential oils or plant extracts containing geranyllinalool, chiral GC-MS (Gas Chromatography-Mass Spectrometry) is frequently employed. oup.comnih.gov By comparing the retention time of the geranyllinalool peak from a natural isolate to the retention times of the synthesized (3R)-(-) and (3S)-(+) standards under identical chromatographic conditions, the specific enantiomer present in the natural source can be identified. This method is crucial for determining the enantiomeric excess (e.e.) in a sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral Derivatizing Agents

While standard one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HMBC, NOESY) are indispensable for elucidating the molecular structure and relative stereochemistry of a compound, determining the absolute configuration often requires the use of chiral derivatizing agents (CDAs). d-nb.infonptel.ac.in For chiral alcohols like geranyllinalool, the Mosher's ester method is a widely applied and reliable NMR-based approach. umn.eduresearchgate.netspringernature.com

The Mosher's ester analysis involves reacting the chiral alcohol of unknown stereochemistry with the two enantiomers of a chiral carboxylic acid, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. umn.edusigmaaldrich.com Due to their different spatial arrangements, the protons in the vicinity of the newly formed chiral ester center will experience different magnetic environments. This results in observable differences in their chemical shifts (Δδ) in the ¹H NMR spectra. researchgate.net

The analysis is based on the principle that the diastereomeric esters adopt a preferred conformation where the C=O, C-O, and C-H bonds of the ester linkage are syn-coplanar. umn.edu By systematically comparing the chemical shifts of the protons in the (S)-MTPA ester versus the (R)-MTPA ester (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. nih.gov For an alcohol with the (R)-configuration, such as this compound, specific patterns of positive and negative Δδ values are expected for protons on either side of the carbinol carbon.

Table 1: Methodologies for Determining the Absolute Configuration of Geranyllinalool

| Methodology | Principle | Application to this compound | Key Findings |

|---|---|---|---|

| Total Synthesis | Unambiguous synthesis of both enantiomers from chiral precursors to create authentic reference standards. researchgate.net | Synthesis of (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool was performed. researchgate.net | Confirmed that naturally occurring this compound has the (3R) configuration. researchgate.net |

| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation and distinct retention times. nih.gov | Co-injection of the natural isolate with synthetic (3R) and (3S) standards on a chiral column. | Allows for the identification and quantification of the specific enantiomer present in the natural source. mdpi.com |

| Mosher's Ester NMR Analysis | Formation of diastereomeric esters with (R)- and (S)-MTPA, followed by ¹H NMR analysis of chemical shift differences (Δδ = δS - δR). umn.eduresearchgate.net | The hydroxyl group of geranyllinalool is esterified with both (R)- and (S)-MTPA chloride. | Analysis of the Δδ values for protons near the C-3 carbinol center confirms the (3R) or (3S) configuration. nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org | Experimental VCD spectrum of the isolated geranyllinalool is compared with theoretical spectra calculated for the (3R) and (3S) enantiomers. | The configuration is assigned based on the best match between the experimental and calculated spectra. rsc.org |

Advanced Chiroptical and Spectroscopic Methods

Other advanced techniques can also be applied to determine the absolute configuration of chiral natural products. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical methods. rsc.org These techniques measure the differential absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively. The experimental ECD or VCD spectrum of an isolated compound is compared with the spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), for each possible enantiomer. nih.gov A close match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration.

Molecular Rotational Resonance (MRR) spectroscopy, particularly when combined with chiral tagging, is an emerging technique for the unambiguous determination of enantiomeric structure in the gas phase without the need for chromatographic separation or reference standards. mdpi.com

Q & A

Q. What enzymatic pathways are responsible for (-)-geranyllinalool biosynthesis in plants?

this compound is synthesized from geranylgeranyl diphosphate (GGPP) via geranyllinalool synthase (GES), a terpene synthase that catalyzes the hydroxylation and structural rearrangement of GGPP. This reaction introduces a hydroxyl group and eliminates diphosphate, forming (E,E)-geranyllinalool. Subsequent oxidation by cytochrome P450 enzymes (e.g., CYP82G1 in Arabidopsis) converts geranyllinalool into the volatile homoterpene TMTT . Key experimental methods include heterologous enzyme expression, in vitro activity assays, and GC-MS analysis to verify product identity .

Q. How is this compound detected and quantified in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the standard method for detecting and quantifying this compound. Samples are typically extracted using organic solvents (e.g., hexane or dichloromethane), followed by purification via solid-phase extraction. Internal standards (e.g., deuterated analogs) are used for quantification. For in planta studies, headspace collection coupled with thermal desorption GC-MS is employed to analyze volatile emissions .

Q. What ecological roles does this compound play in plant-insect interactions?

this compound serves as a precursor for TMTT, a volatile homoterpene that attracts predatory insects as part of indirect plant defense mechanisms. For example, in Arabidopsis, herbivory-induced TMTT attracts parasitoid wasps. Behavioral assays using Y-tube olfactometers or field experiments with synthetic blends (e.g., 10x concentrated geranyllinalool mixtures) demonstrate its role in modulating insect behavior .

Advanced Research Questions

Q. What strategies address the low catalytic efficiency (Kcat) of geranyllinalool synthase in heterologous systems?

The slow turnover rate of GES (e.g., Nicotiana attenuata GLS with Kcat = 7 s⁻¹) limits microbial production yields. Fusion protein engineering, such as linking GES to highly expressed host proteins (e.g., phycocyanin β-subunit in Synechocystis), improves enzyme stability and abundance. Codon optimization, promoter engineering, and co-expression with GGPP synthases further enhance flux through the pathway .

Q. How do transcriptional regulators coordinate geranyllinalool biosynthesis under stress conditions?

Jasmonate signaling via the COI1 F-box protein is critical for activating GES and CYP82G1 expression in response to herbivory. Co-expression analysis (e.g., RT-PCR in elicited Arabidopsis) reveals synchronized upregulation of GES and CYP82G1, while COI1 mutants fail to produce TMTT despite accumulating geranyllinalool. Chromatin immunoprecipitation (ChIP) and luciferase reporter assays can identify transcription factors binding to promoter regions .

Q. What metabolic engineering approaches improve this compound titers in microbial hosts?

In E. coli, co-expression of GES with upstream pathway genes (e.g., GGPP synthase from Taxus) and modular optimization of MEP pathway fluxes increase yields. Strain selection (e.g., E. coli C41 vs. BL21) and fermentation conditions (e.g., pH-stat feeding) further enhance production. Recent work achieved 31.42 mg/L in E. coli C41 via plasmid combinatorial expression .

Q. What experimental designs resolve contradictions in geranyllinalool’s dual role as an attractant and repellent?

Dose-dependent effects and species-specific responses necessitate controlled bioassays. For example, 10x geranyllinalool blends attract ants (Dolichoderus spp.) in seed dispersal mutualisms, while lower concentrations (1x) may repel herbivores. Replicate experiments with synthetic blends, solvent controls, and statistical tools (e.g., ANOVA with post-hoc tests) clarify context-dependent ecological functions .

Methodological Considerations

- Enzyme Kinetics : Use stopped-flow assays or isotopic labeling to measure GES activity .

- Gene Editing : CRISPR/Cas9 knockout of competing pathways (e.g., carotenoid biosynthesis) in cyanobacteria redirects GGPP toward geranyllinalool .

- Data Validation : Include negative controls (e.g., enzyme-deficient mutants) in GC-MS analyses to confirm product specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.